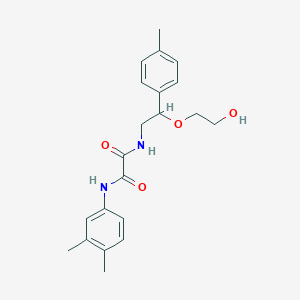

N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Description

The compound features a 3,4-dimethylphenyl group at the N1 position and a p-tolyl-substituted ethyl chain with a hydroxyethoxy moiety at N2. These substituents likely influence its solubility, receptor binding affinity, and metabolic stability compared to other oxalamides.

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-14-4-7-17(8-5-14)19(27-11-10-24)13-22-20(25)21(26)23-18-9-6-15(2)16(3)12-18/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIOWAOMCPZXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamide Compounds

Key Observations :

- Hydrophilicity : The target compound’s hydroxyethoxy group may enhance water solubility compared to S336 and S5456, which rely on pyridinyl and methoxy groups for solubility.

- Receptor Binding : Pyridinyl groups in S336 and S5456 are critical for umami receptor (hTAS1R1/hTAS1R3) activation , whereas the p-tolyl and hydroxyethoxy groups in the target compound might alter binding kinetics or potency.

Key Findings :

- Safety: S336 and No. 1768 exhibit high NOEL values (100 mg/kg/day), suggesting a robust safety margin for flavoring applications. The target compound’s structural similarity implies comparable safety, but empirical data are required .

- The hydroxyethoxy group in the target compound may reduce CYP affinity compared to pyridinyl-containing analogs .

- Metabolism: Oxalamides generally undergo oxidation, glucuronidation, or ester hydrolysis. Notably, S336 and No. 1768 avoid amide hydrolysis, likely due to steric protection of the amide bond . The target compound’s hydroxyethoxy group may facilitate alternative pathways, such as ether cleavage.

Thermodynamic and Solubility Considerations

Evidence from N1,N2-bis(2-nitrophenyl)oxalamide highlights the role of intramolecular hydrogen bonding (HB) in solubility and solvent interactions. Key comparisons:

- ΔH° and ΔS° : Nitro-substituted oxalamides exhibit higher enthalpy and entropy changes due to strong intramolecular HB. The target compound’s dimethylphenyl and hydroxyethoxy groups likely reduce HB strength, increasing solubility in polar solvents.

- Solubility vs. Stability : Reduced HB in the target compound may enhance bioavailability but could also increase susceptibility to enzymatic degradation compared to nitro-substituted analogs.

Regulatory and Industrial Implications

- Flavor Potency: S336’s regulatory approval stems from its ability to replace monosodium glutamate (MSG) in foods . The target compound’s efficacy in umami enhancement remains untested but merits investigation given structural parallels.

- Data Gaps: As noted by FAO/WHO , oxalamides often require additional data on reactive metabolites and long-term toxicity. The target compound’s unique substituents necessitate specific studies on absorption and excretion.

Q & A

Q. What are the key steps and reaction conditions for synthesizing this oxalamide derivative?

Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3,4-dimethylphenylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 2 : Reaction with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine under controlled conditions (e.g., dichloromethane solvent, room temperature, nitrogen atmosphere).

- Purification : Column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to prevent side reactions, and stoichiometric ratios .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm . Consistency in spectral data across batches is essential to confirm reproducibility .

Q. What preliminary biological screening methods are recommended for this compound?

- In vitro assays : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values.

- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with the oxalamide moiety and hydrophobic interactions with aromatic substituents.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.

- QSAR models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

- Variable standardization : Control cell passage numbers, serum concentrations, and assay temperatures.

- Metabolic stability testing : Use liver microsomes to assess if differential metabolism explains activity discrepancies.

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps.

- Catalyst screening : Test Pd/C or Ni-based catalysts for amide bond formation to reduce byproducts.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., pH, solvent ratio) using software like MODDE® .

Q. What structural modifications enhance selectivity for specific therapeutic targets?

- SAR studies : Systematically replace the hydroxyethoxy group with ethoxy, methoxy, or aminoethyl groups to evaluate potency shifts.

- Bioisosteric replacements : Substitute the p-tolyl group with fluorophenyl or pyridyl rings to modulate lipophilicity.

- Pro-drug approaches : Introduce ester linkages to improve bioavailability .

Methodological Considerations for Data Interpretation

- Contradictory solubility data : Re-evaluate using standardized protocols (e.g., shake-flask method with UV quantification) .

- Batch-to-batch variability : Implement QC/QA checks via HPLC-MS and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.